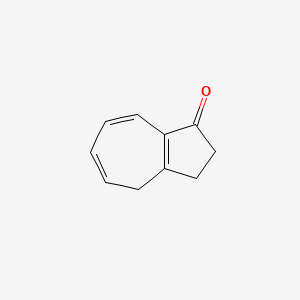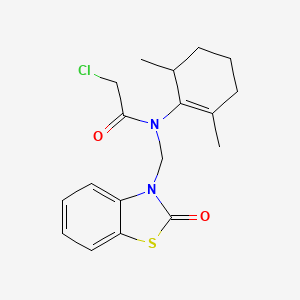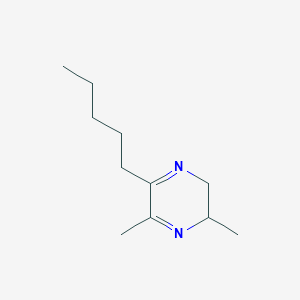
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is an organic compound with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol . It belongs to the class of pyrazines, which are known for their aromatic properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine can be synthesized through the condensation of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrazine with pentylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated pyrazine compounds.
Aplicaciones Científicas De Investigación
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the flavor and fragrance industry due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar aromatic properties.
3-Alkyl-2-methoxypyrazines: Known for their occurrence in nature and distinct aroma profiles.
Uniqueness
2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is unique due to its specific pentyl and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions influence its reactivity and applications, making it valuable in specific research and industrial contexts.
Propiedades
Número CAS |
539826-70-5 |
|---|---|
Fórmula molecular |
C11H20N2 |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2,6-dimethyl-5-pentyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h9H,4-8H2,1-3H3 |
Clave InChI |
GWJHFKSBVJBUAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NCC(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




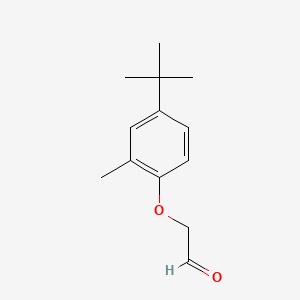
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
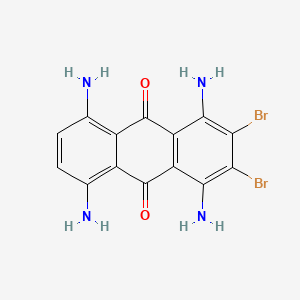
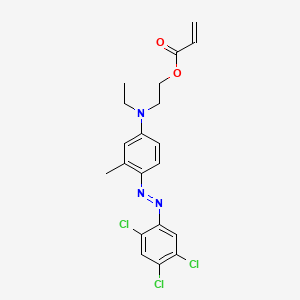
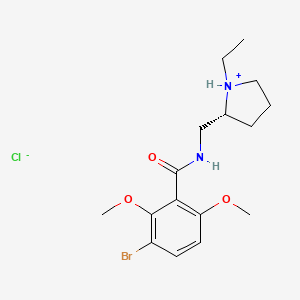


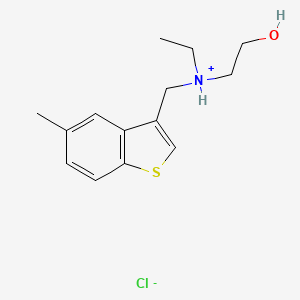
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

